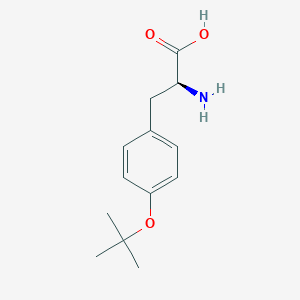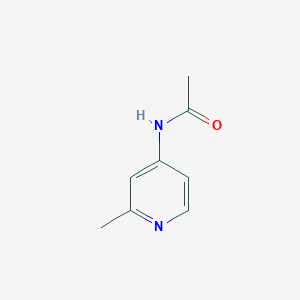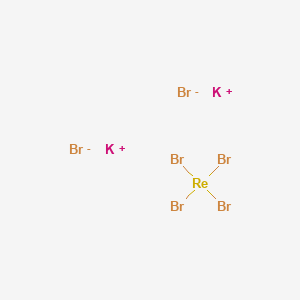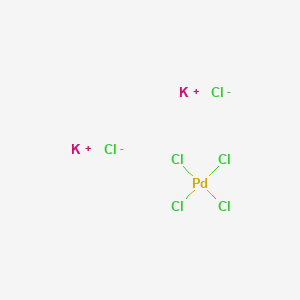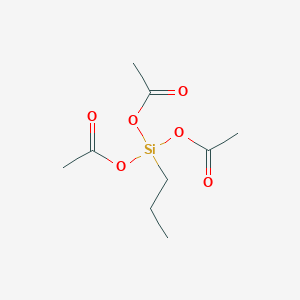
2-phenyl-2,4-dihydro-1H-3,1-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-2,4-dihydro-1H-3,1-benzoxazine is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains an oxygen atom and a nitrogen atom in its ring structure. This compound has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
2-phenyl-2,4-dihydro-1H-3,1-benzoxazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Wirkmechanismus
The mechanism of action of 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways in cells. For example, it has been found to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. It has also been found to induce apoptosis in cancer cells by activating various pro-apoptotic signaling pathways.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine are varied and depend on the specific biological system being studied. In general, this compound has been found to exhibit antitumor, antimicrobial, and anti-inflammatory effects. It has also been found to exhibit antioxidant activity and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine in lab experiments is its wide range of biological activities. This compound has been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties, making it a useful tool for studying various biological systems. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
Zukünftige Richtungen
There are several future directions for research on 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine. One area of research could focus on the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could focus on the development of new applications for this compound, such as its use as a fluorescent probe for the detection of metal ions in biological systems. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-phenyl-2,4-dihydro-1H-3,1-benzoxazine can be achieved through several different methods. One common method involves the reaction of 2-aminophenol with benzaldehyde in the presence of a suitable acid catalyst. This reaction leads to the formation of an intermediate Schiff base, which is then cyclized to form the final product. Another method involves the reaction of o-phenylenediamine with salicylaldehyde in the presence of a suitable acid catalyst. This reaction also leads to the formation of an intermediate Schiff base, which is then cyclized to form the final product.
Eigenschaften
CAS-Nummer |
82085-86-7 |
|---|---|
Produktname |
2-phenyl-2,4-dihydro-1H-3,1-benzoxazine |
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-phenyl-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C14H13NO/c1-2-6-11(7-3-1)14-15-13-9-5-4-8-12(13)10-16-14/h1-9,14-15H,10H2 |
InChI-Schlüssel |
ARYGBNYQWOFYJY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2NC(O1)C3=CC=CC=C3 |
Kanonische SMILES |
C1C2=CC=CC=C2NC(O1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



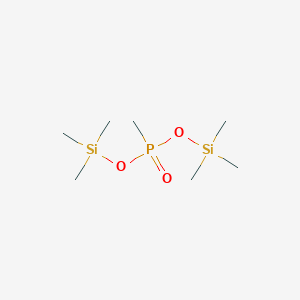
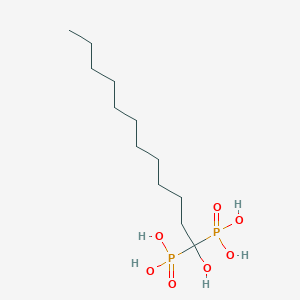
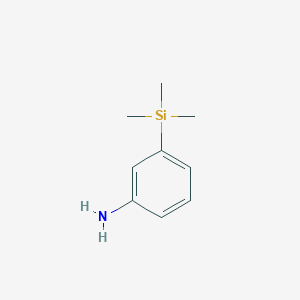
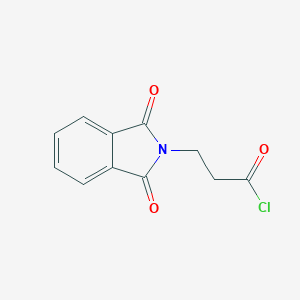
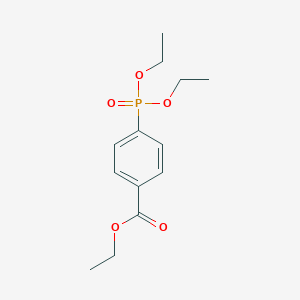
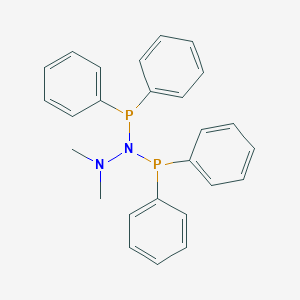
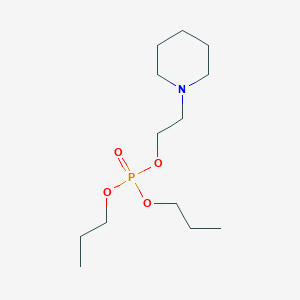
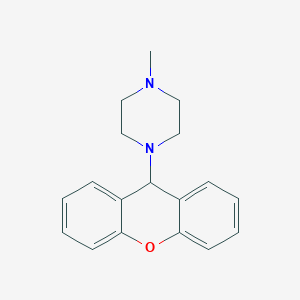
![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)
